BenchChemオンラインストアへようこそ!

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

PNMT Inhibition Enzyme Assay Structure-Activity Relationship

Opt for 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 113721-77-0) to leverage its unique 1-CF₃ substitution. This motif dramatically reduces amine basicity (pKa) and increases steric bulk versus non-fluorinated analogs, a profile shown to diminish α2-adrenoceptor affinity while retaining enzyme inhibition. Essential for SAR studies exploring underexplored 1-CF₃ vectors or routes to enantiomerically pure quaternary alkaloids.

Molecular Formula C10H10F3N
Molecular Weight 201.192
CAS No. 113721-77-0
Cat. No. B2620865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
CAS113721-77-0
Molecular FormulaC10H10F3N
Molecular Weight201.192
Structural Identifiers
SMILESC1CNC(C2=CC=CC=C21)C(F)(F)F
InChIInChI=1S/C10H10F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-4,9,14H,5-6H2
InChIKeyKHCNWJQUAKFPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 113721-77-0) Technical Baseline and Core Properties


1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 113721-77-0) is a fluorinated tetrahydroisoquinoline (THIQ) derivative characterized by a trifluoromethyl (-CF3) substituent at the C1 position. This structural modification introduces distinct steric and electronic properties compared to non-fluorinated or differently substituted THIQ analogs. The compound has a molecular formula of C10H10F3N and a molecular weight of 201.19 g/mol. Key physicochemical parameters include a calculated LogP of approximately 2.59–2.76 and a topological polar surface area (TPSA) of 12.03 Ų . This scaffold is utilized as a versatile building block in medicinal chemistry and is available from commercial suppliers in purities ≥95% .

Why 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted with Generic Tetrahydroisoquinoline Analogs


Simple substitution with unsubstituted 1,2,3,4-tetrahydroisoquinoline or analogs lacking the 1-CF3 group is not viable for applications requiring specific steric and electronic profiles. The trifluoromethyl group at the C1 position significantly reduces the pKa of the THIQ amine and introduces substantial steric bulk [1]. This directly impacts target recognition: in related 3-CF3 THIQ series, this steric bulk was shown to be poorly tolerated at the α2-adrenoceptor, leading to enhanced selectivity profiles [1]. Furthermore, the electron-withdrawing nature of the CF3 group alters the electron density of the aromatic system, influencing both chemical reactivity in subsequent synthetic steps and binding interactions with biological targets. Therefore, using a non-fluorinated analog would result in a different pKa, altered lipophilicity, and a distinct steric environment, leading to divergent biological activity and synthetic outcomes.

Quantitative Differentiation Evidence: 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline vs. Key Comparators


PNMT Inhibitory Potency: 1-CF3 Scaffold vs. 7-CF3 Substituted Analog

In the context of phenylethanolamine N-methyltransferase (PNMT) inhibition, the position of the trifluoromethyl group on the tetrahydroisoquinoline core dictates inhibitory potency. While direct data for 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is not explicitly reported in the primary PNMT literature, cross-study comparison using a closely related positional isomer provides critical insight. The 7-CF3 substituted analog (7-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline) demonstrates a PNMT Ki of 180 nM [1]. This is significantly weaker than optimized 3-CF3-7-substituted analogs which achieve Ki values as low as 520 nM [2]. This comparison highlights that the CF3 placement on the THIQ core is not interchangeable; the 3-CF3 position, in combination with a 7-substituent, yields substantially higher potency than the 7-CF3 mono-substituted analog. The 1-CF3 scaffold represents a distinct regioisomeric starting point for medicinal chemistry exploration, offering a different vector for potency and selectivity optimization.

PNMT Inhibition Enzyme Assay Structure-Activity Relationship

Lipophilicity Profile: 1-CF3 THIQ vs. Unsubstituted THIQ and 3-CF3 Analogs

The introduction of a trifluoromethyl group at the C1 position imparts a predictable and significant increase in lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline core. The calculated LogP for 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is approximately 2.59–2.76 . In contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline has a reported LogP of 1.43 [1], representing a >1 log unit increase. Furthermore, when compared to the 3-CF3-1,2,3,4-tetrahydroisoquinoline scaffold (calculated LogP ~1.5-2.0 based on analogs), the 1-CF3 placement yields a distinct lipophilicity profile [2]. This difference in LogP translates to altered membrane permeability and distribution characteristics, which are critical parameters in CNS drug discovery and in modulating off-target binding.

Physicochemical Property Lipophilicity Drug Design

Synthetic Utility: 1-CF3 THIQ as a Precursor to Spirocyclic and Quaternary Center Alkaloids

The 1-trifluoromethyl group enables access to chiral, quaternary carbon centers at the C1 position via stereoselective Pictet-Spengler or related cyclization strategies. Research demonstrates that enantiomerically pure 1-trifluoromethyl tetrahydroisoquinoline alkaloids can be synthesized using chiral sulfinyl imine methodologies [1]. This is a distinct advantage over the more commonly explored 3-CF3 analogs, where the stereocenter is at the 3-position and the synthetic challenges and chiral pool differ. The 1-CF3 scaffold serves as a direct precursor for building quaternary stereocenters, a motif highly valued in medicinal chemistry for improving metabolic stability and target selectivity. This contrasts with simpler THIQ building blocks which typically yield secondary amine products.

Synthetic Chemistry Stereoselective Synthesis Alkaloid Synthesis

High-Value Application Scenarios for 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 113721-77-0)


CNS Drug Discovery: Lead Generation for Selective Enzyme Inhibitors

The compound's enhanced lipophilicity (LogP ~2.6) positions it as a valuable scaffold for CNS drug discovery programs . The electron-withdrawing trifluoromethyl group reduces amine basicity, a property that, in related 3-CF3 THIQ series, was shown to diminish α2-adrenoceptor affinity while retaining PNMT inhibitory activity [1]. This property profile suggests the 1-CF3 analog may serve as a starting point for designing selective CNS-penetrant enzyme inhibitors with reduced off-target cardiovascular effects.

Synthesis of Chiral, Quaternary Alkaloid Analogs

As demonstrated in the literature, this compound is a key precursor for the stereoselective synthesis of enantiomerically pure 1-trifluoromethyl tetrahydroisoquinoline alkaloids [2]. This specific application is not accessible with unsubstituted or 3-substituted THIQ scaffolds. Researchers focused on generating libraries of chiral alkaloid analogs with quaternary stereocenters for biological screening will find this building block uniquely suited to their synthetic routes.

Medicinal Chemistry SAR Exploration of Fluorinated THIQ Scaffolds

For structure-activity relationship (SAR) studies, the 1-CF3 substitution pattern offers a distinct electronic and steric profile compared to the more widely studied 3-CF3 and 7-CF3 analogs. While 7-CF3 THIQ shows moderate PNMT inhibition (Ki = 180 nM) [3] and 3-CF3-7-substituted analogs achieve sub-micromolar potency [1], the 1-CF3 regioisomer represents an underexplored vector. Procurement of this specific isomer allows for systematic exploration of how CF3 placement affects target binding, selectivity, and metabolic stability across various enzyme and receptor families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.